![molecular formula C11H13NO3 B061157 (2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile CAS No. 189683-86-1](/img/structure/B61157.png)
(2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile, also known as MPPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPPA is a chiral molecule with a molecular weight of 267.32 g/mol and a chemical formula of C13H17NO4.
作用机制
The mechanism of action of (2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. (2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. (2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile has also been reported to downregulate the expression of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. Additionally, (2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile has been found to induce caspase-dependent apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
(2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile has been shown to have both biochemical and physiological effects on cells and tissues. In vitro studies have demonstrated that (2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile can inhibit the proliferation and migration of cancer cells, as well as induce apoptosis. (2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in macrophages and monocytes. In vivo studies have revealed that (2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile can attenuate inflammation and tissue damage in animal models of arthritis and colitis. (2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile has also been shown to inhibit the growth of tumor xenografts in mice.
实验室实验的优点和局限性
(2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile has several advantages as a research tool, including its chiral nature, high purity, and well-defined structure. (2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile can be easily synthesized in the laboratory using commercially available starting materials and standard reaction conditions. (2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile can also be used as a chiral building block in the synthesis of biologically active compounds, such as chiral ligands and pharmaceuticals. However, (2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile also has some limitations for lab experiments, such as its low solubility in water and some organic solvents. (2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile can also be sensitive to air and moisture, which can affect its stability and purity.
未来方向
There are several future directions for research on (2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile. One potential direction is the further investigation of its anti-inflammatory and anti-tumor activities, as well as its mechanism of action. Another direction is the exploration of its potential as a chiral building block in the synthesis of new compounds with biological activity. Additionally, the development of new synthetic methods for (2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile and its derivatives could enable the production of larger quantities of these compounds for research and commercial applications. Finally, the application of (2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile in new fields, such as catalysis and materials science, could lead to the discovery of novel properties and applications.
合成方法
The synthesis of (2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile involves the reaction of 3-(methoxymethoxy)-4-methylbenzaldehyde with (R)-2-hydroxypropanenitrile in the presence of a base catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of (2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile as a single enantiomer. The purity and yield of (2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile can be optimized by adjusting the reaction conditions, such as the reaction temperature, solvent, and catalyst concentration.
科学研究应用
(2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, (2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile has been shown to exhibit anti-inflammatory and anti-tumor activities by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells. (2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile has also been utilized as a chiral building block in the synthesis of biologically active compounds, such as chiral ligands and pharmaceuticals. In material science, (2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile has been used as a starting material for the synthesis of chiral polymers and liquid crystals. In analytical chemistry, (2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile has been employed as a chiral selector in chromatography and capillary electrophoresis for the separation of enantiomers.
属性
CAS 编号 |
189683-86-1 |
|---|---|
分子式 |
C11H13NO3 |
分子量 |
207.23 g/mol |
IUPAC 名称 |
(2R)-2-hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile |
InChI |
InChI=1S/C11H13NO3/c1-8-3-4-9(10(13)6-12)5-11(8)15-7-14-2/h3-5,10,13H,7H2,1-2H3/t10-/m0/s1 |
InChI 键 |
WMLJUGSUENPTEQ-JTQLQIEISA-N |
手性 SMILES |
CC1=C(C=C(C=C1)[C@H](C#N)O)OCOC |
SMILES |
CC1=C(C=C(C=C1)C(C#N)O)OCOC |
规范 SMILES |
CC1=C(C=C(C=C1)C(C#N)O)OCOC |
同义词 |
(R)-3-METHOXYMETHOXY-4-METHYLMANDELONITRILE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



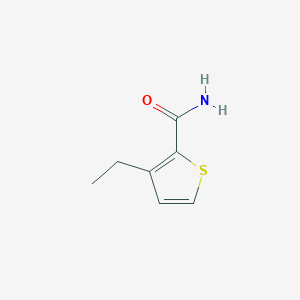


![Bicyclo[3.2.0]heptan-2-amine, 1-methyl-, (1alpha,2alpha,5alpha)-(9CI)](/img/structure/B61081.png)

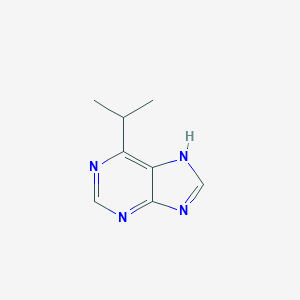
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B61092.png)
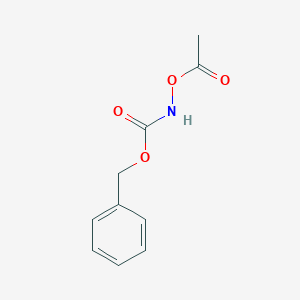

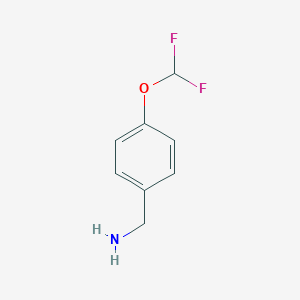


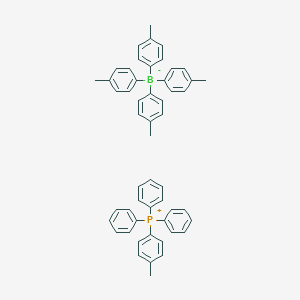
![1,4,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B61107.png)